![molecular formula C17H15FN2O3S2 B2754495 5-fluoro-2-methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide CAS No. 2034340-14-0](/img/structure/B2754495.png)
5-fluoro-2-methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide
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Overview
Description
Scientific Research Applications
- Thiophene derivatives, including the compound , have drawn interest as potential biologically active molecules. Researchers explore their pharmacological properties, such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects .
- Thiophene derivatives play a crucial role in organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). Their unique electronic properties make them valuable for developing advanced materials .
- Thiophene derivatives find application in industrial chemistry and material science as corrosion inhibitors .
- Some derivatives of this compound have demonstrated better anti-fibrosis activity than existing drugs like Pirfenidone on HSC-T6 cells .
- Specific indole derivatives containing thiophene moieties exhibit anti-inflammatory and analgesic activities. For instance, compounds (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide show promising properties .
Medicinal Chemistry and Drug Development
Organic Semiconductors and Electronics
Corrosion Inhibition
Anti-Fibrosis Activity
Biological Potential
Chemical Synthesis
Future Directions
Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .
Mechanism of Action
Target of Action
It’s suggested that the sulfonamide group in the compound could be a possible nucleophilic attack site
Mode of Action
The compound contains a sulfonamide group, which is known to have strong electron-withdrawing ability . This suggests that the compound might interact with its targets through electron transfer processes.
Biochemical Pathways
The compound’s structure suggests it might be involved in suzuki–miyaura coupling reactions , a type of carbon–carbon bond-forming reaction
Pharmacokinetics
It’s worth noting that the ph strongly influences the rate of reaction of similar compounds, which could impact their bioavailability .
Result of Action
Similar compounds have been found to inhibit collagen prolyl-4-hydroxylase , suggesting potential therapeutic applications.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can greatly affect the rate of reaction of similar compounds . Additionally, the compound’s sulfone group can act as an electron-output site, which could be influenced by the surrounding electronic environment .
properties
IUPAC Name |
5-fluoro-2-methoxy-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O3S2/c1-23-15-5-4-13(18)10-17(15)25(21,22)20-11-12-6-7-19-14(9-12)16-3-2-8-24-16/h2-10,20H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDKNWQTZFYURGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NCC2=CC(=NC=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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